molecular formula C10H20N2O B3093212 2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one CAS No. 1240581-28-5

2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one

Cat. No. B3093212
CAS RN: 1240581-28-5
M. Wt: 184.28 g/mol
InChI Key: BZHJXRUIHALFGN-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one” is a chemical compound . It has been used in the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .

Mechanism of Action

The exact mechanism of action of DMPEA is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters, such as dopamine, serotonin, and norepinephrine. DMPEA has been shown to increase the release and uptake of dopamine and serotonin, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
DMPEA has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and reduced anxiety and depression-like behaviors. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its use in lab experiments is limited by the lack of standardized protocols and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on DMPEA. One area of interest is the development of DMPEA derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the long-term effects of DMPEA on neuronal function and behavior. Additionally, further research is needed to fully understand the potential therapeutic applications of DMPEA, especially in the treatment of neurodegenerative disorders.

Scientific Research Applications

DMPEA has been studied extensively for its potential therapeutic applications, especially in the field of neuroscience. It has been shown to have neuroprotective and neurotrophic effects, which make it a promising candidate for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. DMPEA has also been studied for its potential use as a cognitive enhancer and antidepressant.

properties

IUPAC Name

2,2-dimethyl-1-piperazin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-4-10(2,3)9(13)12-7-5-11-6-8-12/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHJXRUIHALFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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